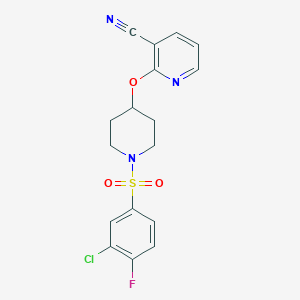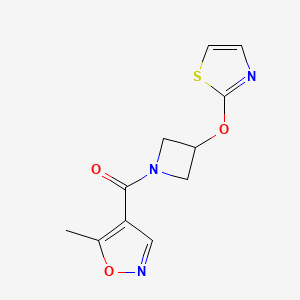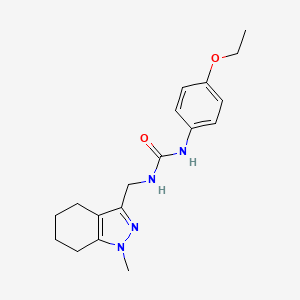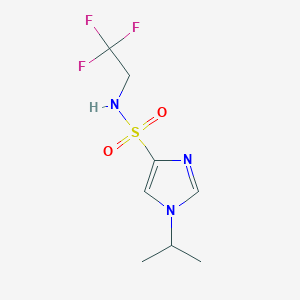
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significance in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is its potential as a therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and proteins that are targeted by this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-fluorobenzene with piperidine to form 1-(3-chloro-4-fluorophenyl)piperidine. This intermediate is then reacted with sulfonyl chloride to form 1-(3-chloro-4-fluorophenyl)sulfonyl)piperidine. The final step involves the reaction of this intermediate with 2-bromo-3-cyanopyridine to form 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been found to be effective in treating neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S/c18-15-10-14(3-4-16(15)19)26(23,24)22-8-5-13(6-9-22)25-17-12(11-20)2-1-7-21-17/h1-4,7,10,13H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJFWDXEARFDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)

![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)



![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)

